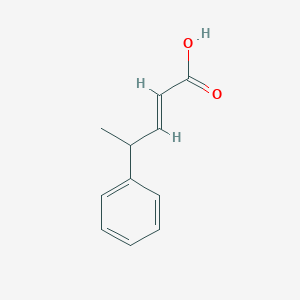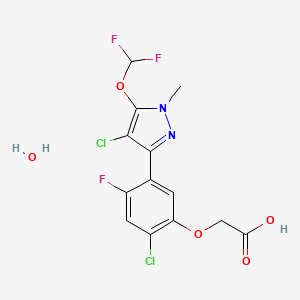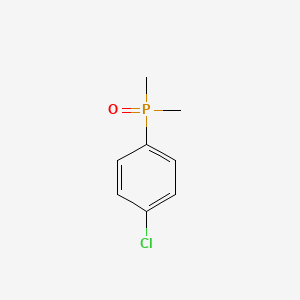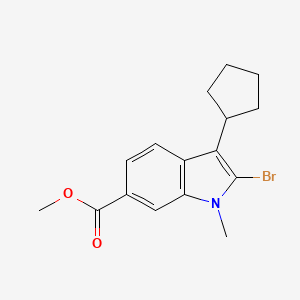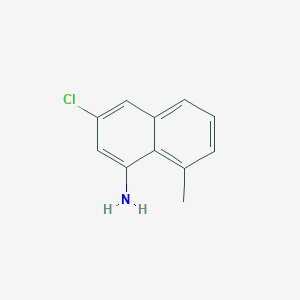
4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of lactones It features a furan ring with a fluorophenyl substituent at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 3-fluorophenylacetic acid with an appropriate diol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to a diol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
科学的研究の応用
4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the furan ring may contribute to the overall stability and reactivity of the compound. Pathways involved in its action may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
4-Phenyl-2,5-dihydrofuran-2-one: Lacks the fluorine substituent, which may result in different chemical and biological properties.
4-(4-Fluorophenyl)-2,5-dihydrofuran-2-one: Similar structure but with the fluorine substituent at a different position, potentially altering its reactivity and interactions.
Uniqueness
4-(3-Fluorophenyl)-2,5-dihydrofuran-2-one is unique due to the specific positioning of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals.
特性
分子式 |
C10H7FO2 |
|---|---|
分子量 |
178.16 g/mol |
IUPAC名 |
3-(3-fluorophenyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H7FO2/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-5H,6H2 |
InChIキー |
NCNCGIOVMIRJGC-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC(=O)O1)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


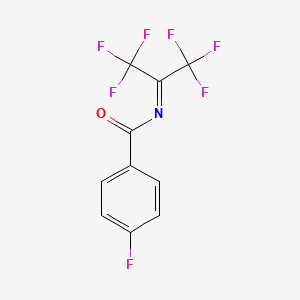

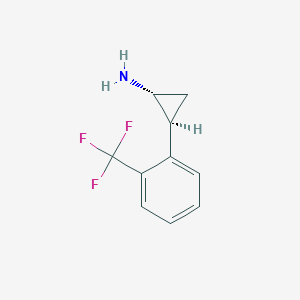
![4,6-Bis((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B12837795.png)
![6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12837810.png)
